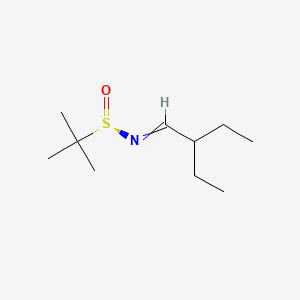
(S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide is an organic compound with a unique structure that includes a sulfinamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinamide with 2-ethylbutanal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Sulfonamide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted sulfinamide derivatives.
Aplicaciones Científicas De Investigación
(S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: May be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The imine bond can also participate in various chemical reactions, contributing to the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-ethylbutylidene)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
N-(2-ethylbutylidene)-2-methylpropane-2-thioamide: Contains a thioamide group instead of a sulfinamide group.
Uniqueness
(S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical properties such as increased reactivity and the ability to form strong hydrogen bonds. This makes it a valuable compound in various chemical and biological applications.
Propiedades
Fórmula molecular |
C10H21NOS |
|---|---|
Peso molecular |
203.35 g/mol |
Nombre IUPAC |
(R)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H21NOS/c1-6-9(7-2)8-11-13(12)10(3,4)5/h8-9H,6-7H2,1-5H3/t13-/m1/s1 |
Clave InChI |
PSJFPPRHFJNTHZ-CYBMUJFWSA-N |
SMILES isomérico |
CCC(CC)C=N[S@](=O)C(C)(C)C |
SMILES canónico |
CCC(CC)C=NS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















